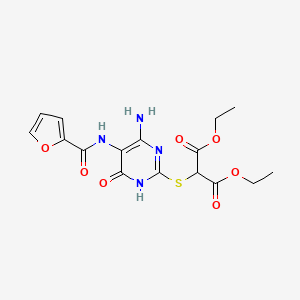
N-(6-((4-fluorobencil)tio)piridazin-3-il)-2,4-dimetiltiazol-5-carboxamida
Descripción general
Descripción
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a pyridazine ring substituted with a 4-fluorobenzylthio group and a thiazole ring, which are known to contribute to its diverse chemical reactivity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Biology: The compound has shown promise in biological assays, particularly as an inhibitor of specific enzymes or as a ligand for certain receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials or as a component in specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is the α-glucosidase enzyme . This enzyme is located in the jejunum and acts through the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound shows competitive inhibition behavior . Docking studies have shown imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme by N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This action affects the biochemical pathway of glucose metabolism, particularly the breakdown of oligo and polysaccharides .
Pharmacokinetics
The compound’s inhibitory activity against α-glucosidase suggests it is able to reach the intestinal tract where the enzyme is located .
Result of Action
The molecular and cellular effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide’s action result in the inhibition of α-glucosidase, leading to delayed glucose absorption and suppression of postprandial hyperglycemia . This can be beneficial in the management of conditions like diabetes mellitus .
Análisis Bioquímico
Biochemical Properties
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase by N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is characterized by competitive binding interactions, where the compound competes with the substrate for the active site of the enzyme . Additionally, this compound may interact with other biomolecules through hydrogen bonding, Pi-Pi T-shaped interactions, and Pi-anion interactions, further influencing its biochemical activity .
Cellular Effects
The effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to glucose metabolism and insulin signaling . By inhibiting α-glucosidase, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide reduces the rate of glucose absorption in the intestines, leading to lower postprandial blood glucose levels . This effect can modulate gene expression related to glucose transporters and insulin receptors, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s inhibition of α-glucosidase involves binding to the enzyme’s active site, preventing the substrate from accessing the catalytic residues . This competitive inhibition mechanism is supported by docking studies that reveal key interactions such as hydrogen bonds and Pi-Pi stacking . Additionally, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide may influence gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory activity against α-glucosidase, with consistent effects on glucose metabolism and cellular function . Prolonged exposure to N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide may lead to adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase activity, resulting in reduced postprandial blood glucose levels without significant adverse effects . At higher doses, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its inhibitory capacity.
Metabolic Pathways
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is involved in metabolic pathways related to carbohydrate metabolism. The compound’s primary interaction with α-glucosidase influences the breakdown of complex carbohydrates into glucose . This interaction affects metabolic flux by reducing the rate of glucose production and absorption, leading to altered levels of metabolites involved in glycolysis and gluconeogenesis . Additionally, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is likely to be absorbed in the intestines and distributed via the bloodstream to various tissues . Within cells, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide may interact with membrane transporters that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or lysosomes, where it can interact with target enzymes and proteins . Post-translational modifications, such as phosphorylation or ubiquitination, may influence the compound’s localization and stability within cells . Understanding the subcellular distribution of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.
Introduction of the 4-Fluorobenzylthio Group: The 4-fluorobenzylthio group is introduced via nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring is typically formed through the cyclization of α-haloketones with thiourea or similar reagents under acidic or basic conditions.
Coupling Reactions: The final coupling of the pyridazine and thiazole moieties is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide
- N-(6-((4-chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide
- N-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide
Uniqueness
Compared to these similar compounds, N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is unique due to the presence of the 4-fluorobenzylthio group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c1-10-16(25-11(2)19-10)17(23)20-14-7-8-15(22-21-14)24-9-12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHFYOKESMCYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2575199.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B2575201.png)
![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575204.png)
![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)
![3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2575209.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)
![1-(4-methoxybenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2575212.png)

